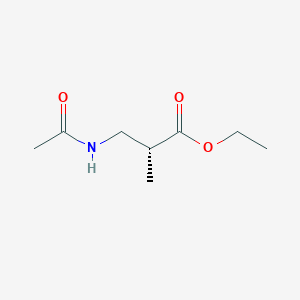![molecular formula C20H16BrNO2 B12608233 N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide CAS No. 648924-42-9](/img/structure/B12608233.png)
N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide: is an organic compound that features a biphenyl group, a bromine atom, and a hydroxyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH₃) in polar aprotic solvents.
Major Products
Oxidation: Quinones or hydroxylated biphenyl derivatives.
Reduction: Amines or reduced biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide involves its interaction with specific molecular targets. The biphenyl group can intercalate into hydrophobic pockets of proteins, while the bromine and hydroxyl groups can form hydrogen bonds or electrostatic interactions with amino acid residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler structure without the bromine and hydroxyl groups.
5-Bromo-2-hydroxybenzoic acid: Lacks the biphenyl group but contains the bromine and hydroxyl groups.
N-(1,1’-Biphenyl)-2-carboxamide: Similar structure but without the bromine and hydroxyl groups.
Uniqueness
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide is unique due to the combination of the biphenyl group, bromine atom, and hydroxyl group, which confer distinct chemical reactivity and biological activity . This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
648924-42-9 |
|---|---|
Molecular Formula |
C20H16BrNO2 |
Molecular Weight |
382.2 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-N-[(3-phenylphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H16BrNO2/c21-17-9-10-19(23)18(12-17)20(24)22-13-14-5-4-8-16(11-14)15-6-2-1-3-7-15/h1-12,23H,13H2,(H,22,24) |
InChI Key |
YWCBEPZSFTVWTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


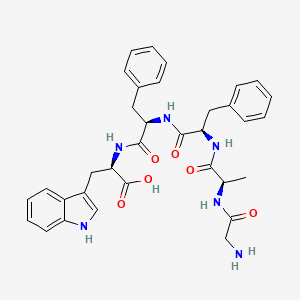

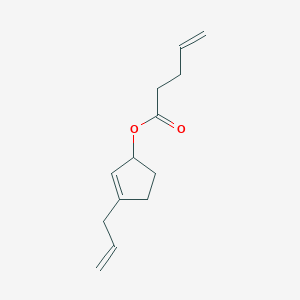

![Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12608185.png)
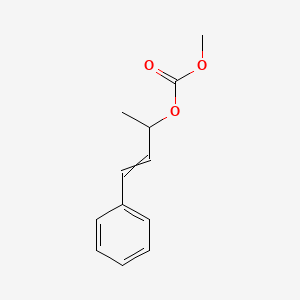
![9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid](/img/structure/B12608192.png)
![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)
![3-[2-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12608200.png)
![2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid](/img/structure/B12608203.png)
![N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12608212.png)
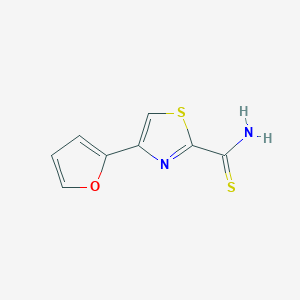
![4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-](/img/structure/B12608230.png)
